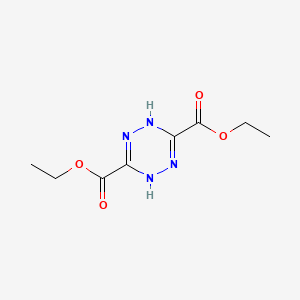
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is a chemical compound belonging to the tetrazine family Tetrazines are known for their unique nitrogen-rich structure, which makes them valuable in various chemical and industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate typically involves the esterification of 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylic acid. One common method involves the reaction of the acid with ethanol in the presence of a catalyst such as thionyl chloride . The reaction is carried out under controlled temperature conditions to prevent the decomposition of the tetrazine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding tetrazine derivative.
Reduction: Reduction reactions can convert it back to the dihydro form.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Nitrous gases are commonly used as oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Alcohols and amines are typical reagents used for substitution reactions.
Major Products Formed
Oxidation: Tetrazine derivatives.
Reduction: Dihydro-tetrazine derivatives.
Substitution: Various esters and amides depending on the substituents used.
Wissenschaftliche Forschungsanwendungen
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate has several scientific research applications:
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its anticancer properties, although initial studies have shown limited efficacy.
Industry: Utilized in the development of optical sensors and materials for detecting oxidative agents.
Wirkmechanismus
The mechanism of action of diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate involves its ability to undergo reversible oxidation and reduction reactions. This property makes it useful in applications such as optical sensing, where it can detect changes in the environment by altering its oxidation state . The molecular targets and pathways involved in its biological activity are still under investigation, but it is believed to interact with cellular components through its reactive nitrogen atoms .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate
- 1,2,4,5-Tetrazine-3,6-dicarboxylic acid
- 3,6-Diphenyl-1,2,4,5-tetrazine
Uniqueness
Diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate is unique due to its specific ester groups, which provide distinct reactivity and solubility properties compared to other tetrazine derivatives. This makes it particularly useful in applications requiring specific solubility and reactivity profiles .
Eigenschaften
CAS-Nummer |
444683-52-7 |
|---|---|
Molekularformel |
C8H12N4O4 |
Molekulargewicht |
228.21 g/mol |
IUPAC-Name |
diethyl 1,4-dihydro-1,2,4,5-tetrazine-3,6-dicarboxylate |
InChI |
InChI=1S/C8H12N4O4/c1-3-15-7(13)5-9-11-6(12-10-5)8(14)16-4-2/h3-4H2,1-2H3,(H,9,10)(H,11,12) |
InChI-Schlüssel |
ZJCZELZFVPLGRQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=NNC(=NN1)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Di(butan-2-yl)-6-[2-(2-nitrophenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14256996.png)
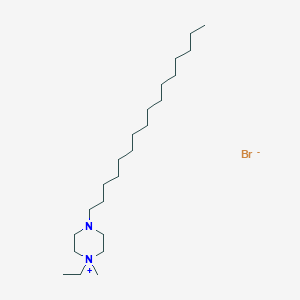
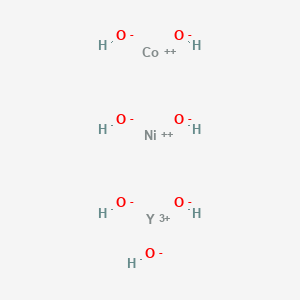
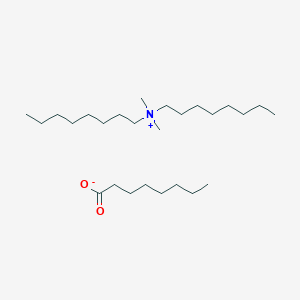


![Ethanedione, [3-(dimethylamino)-1,2,4-triazin-6-yl]phenyl-](/img/structure/B14257012.png)
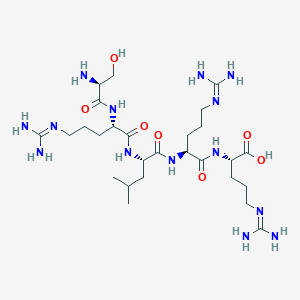
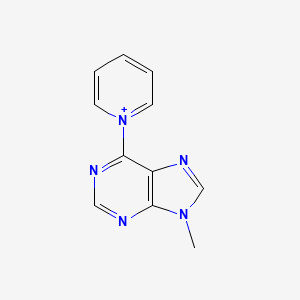
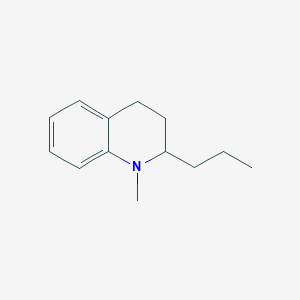

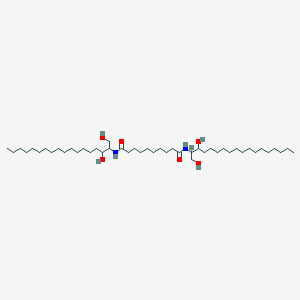

![[(3R,4S)-4-(4-chlorophenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14257073.png)
